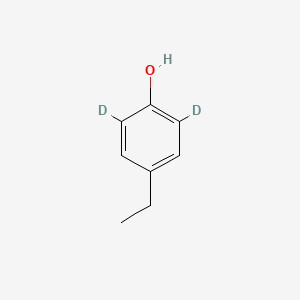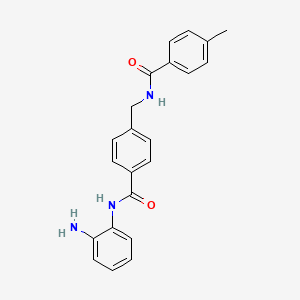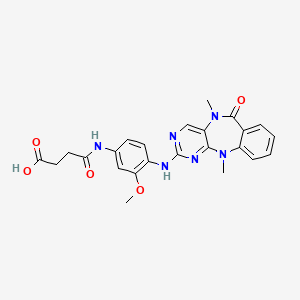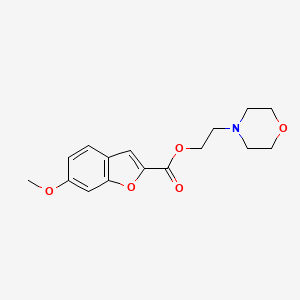
Uridine-13C9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine-13C9 is a labeled form of uridine, a nucleoside that consists of uracil attached to a ribose ring via a β-N1-glycosidic bond. The “13C9” designation indicates that nine carbon atoms in the uridine molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-13C9 typically involves the incorporation of carbon-13 labeled precursors into the uridine molecule. One common method is to start with carbon-13 labeled glucose, which is then converted into carbon-13 labeled ribose. This ribose is subsequently used in the synthesis of this compound through a series of enzymatic or chemical reactions that attach the ribose to uracil .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes the use of bioreactors for enzymatic synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required isotopic purity and chemical purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine-13C9 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Substitution: Uridine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Uracil
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Uridine-13C9 is widely used in scientific research due to its labeled carbon atoms, which make it an excellent tracer in metabolic studies. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to trace the incorporation of uridine into RNA.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of uridine-based drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for nucleoside-based products
Wirkmechanismus
Uridine-13C9 exerts its effects primarily through its incorporation into RNA. The labeled uridine is phosphorylated to uridine triphosphate, which is then incorporated into RNA by RNA polymerase. This incorporation allows researchers to track RNA synthesis and degradation using NMR or mass spectrometry. The molecular targets include various RNA species, and the pathways involved are those related to RNA metabolism and nucleotide biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine-15N2: Labeled with nitrogen-15 isotopes.
Uridine-13C5: Labeled with five carbon-13 isotopes.
Uridine-13C,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine-13C9 is unique due to the extensive labeling of nine carbon atoms, providing a higher degree of sensitivity and resolution in NMR studies compared to compounds labeled with fewer carbon-13 atoms. This makes it particularly valuable for detailed structural and metabolic studies .
Eigenschaften
Molekularformel |
C9H12N2O6 |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI-Schlüssel |
DRTQHJPVMGBUCF-CREAXWAASA-N |
Isomerische SMILES |
[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


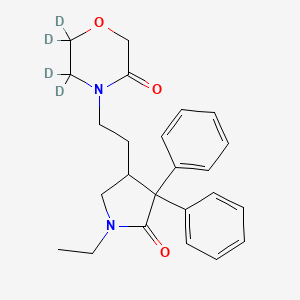
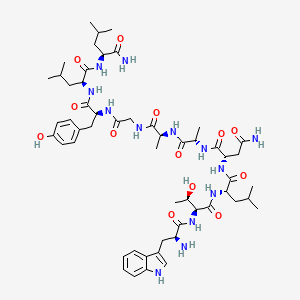

![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
